Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate
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Overview
Description
Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate is an organic compound with a complex structure that includes a benzyl group, a hydroxy group, and a carbamate group. This compound is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate typically involves the reaction of benzyl chloroformate with (2R,3S)-1-hydroxy-3-methylpentan-2-amine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbamate group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Lithium aluminum hydride (LiAlH4), ether as solvent.
Substitution: Sodium hydride (NaH), dimethylformamide (DMF) as solvent.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with active sites of enzymes, while the benzyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Benzyl (2R,3S)-3-hydroxy-2-methylbutanoate
- Benzyl (2R,3S)-3-hydroxy-2-butanylcarbamate
- tert-Butyl carbamate
Uniqueness
Benzyl ((2R,3S)-1-hydroxy-3-methylpentan-2-yl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxy and a carbamate group. This combination of functional groups and stereochemistry imparts distinct chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
benzyl N-[(2R,3S)-1-hydroxy-3-methylpentan-2-yl]carbamate |
InChI |
InChI=1S/C14H21NO3/c1-3-11(2)13(9-16)15-14(17)18-10-12-7-5-4-6-8-12/h4-8,11,13,16H,3,9-10H2,1-2H3,(H,15,17)/t11-,13-/m0/s1 |
InChI Key |
RIESWPZCQMFUMF-AAEUAGOBSA-N |
Isomeric SMILES |
CC[C@H](C)[C@H](CO)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCC(C)C(CO)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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